molecular formula C37H71O8P B1241377 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate

1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate

Cat. No. B1241377
M. Wt: 674.9 g/mol
InChI Key: YDFKTEAAIYLUQP-JUOLSMOWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PA(16:0/18:1(11Z)), also known as PA(16:0/18:1) or PA(34:1), belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. Thus, PA(16:0/18:1(11Z)) is considered to be a glycerophosphate lipid molecule. PA(16:0/18:1(11Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. PA(16:0/18:1(11Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PA(16:0/18:1(11Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane. PA(16:0/18:1(11Z)) exists in all eukaryotes, ranging from yeast to humans. PA(16:0/18:1(11Z)) participates in a number of enzymatic reactions. In particular, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA;  which is catalyzed by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Furthermore, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. Furthermore, PA(16:0/18:1(11Z)) can be biosynthesized from lpa(16:0/0:0) and cis-vaccenoyl-CoA through its interaction with the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase epsilon. Finally, Cytidine triphosphate and PA(16:0/18:1(11Z)) can be converted into CDP-DG(16:0/18:1(11Z)) through the action of the enzyme phosphatidate cytidylyltransferase 2. In humans, PA(16:0/18:1(11Z)) is involved in cardiolipin biosynthesis CL(16:0/18:1(11Z)/18:2(9Z, 12Z)/18:2(9Z, 12Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/16:1(9Z)/16:1(9Z)) pathway, cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/18:1(9Z)) pathway, and cardiolipin biosynthesis CL(16:0/18:1(11Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)/16:0) pathway. PA(16:0/18:1(11Z)) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:1(11Z)) pathway.
PA(16:0/18:1(11Z)) is a phosphatidic acid.

Scientific Research Applications

Asthma Diagnosis

1-Hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate has been identified in studies focusing on asthma. Researchers used ultra-high-performance liquid chromatography coupled to quadruple time-of-flight mass spectrometry to compare sputum metabolome profiles between asthma patients and healthy controls. This compound was among the metabolites contributing to the separation of these groups, suggesting its potential role in early diagnosis and risk prediction of asthma (Tian et al., 2017).

Micellar Concentration Studies

The compound has been studied for its critical micellar concentration, which is significant in understanding the physical chemical characteristics of similar compounds like platelet activating factor (PAF). Techniques such as NMR, gas liquid chromatography, and surface tension procedures were used to determine these concentrations, which are crucial for understanding the biological activities of these compounds (Kramp et al., 1984).

Exocrine Secretory Glands Research

Research has also explored the effects of analogues of this compound on the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules. This has implications for understanding how similar compounds can affect the function of exocrine glands at low concentrations, which might resemble the effects produced by acetylcholine (Söling et al., 1984).

Pathogen Studies

In a study involving the opportunistic pathogen Corynebacterium amycolatum, a new lipid identified as acyl-phosphatidylinositol (acyl-PI) was characterized, which contains structural components similar to 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate. This discovery adds to the knowledge about phospholipids in pathogenic bacteria and their unique properties (Valero-Guillén et al., 2005).

GPI Anchor Biosynthesis

The compound was also studied as a substrate analogue in the biosynthetic pathway of glycosylphosphatidylinositol (GPI) membrane anchors. The findings provided insights into the inhibition and interactions of GPI biosynthetic enzymes, which are critical in understanding cellular membrane dynamics and signaling processes (Crossman et al., 1999).

properties

Product Name

1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate

Molecular Formula

C37H71O8P

Molecular Weight

674.9 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (Z)-octadec-11-enoate

InChI

InChI=1S/C37H71O8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,35H,3-12,14,16-34H2,1-2H3,(H2,40,41,42)/b15-13-/t35-/m1/s1

InChI Key

YDFKTEAAIYLUQP-JUOLSMOWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 2
Reactant of Route 2
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 3
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 4
Reactant of Route 4
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 5
Reactant of Route 5
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate
Reactant of Route 6
1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycero-3-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.